CID 78066199

Description

Historical Context and Initial Research Trajectories for CID 78066199

Interest in the therapeutic potential of inhibiting Cathepsin C (CatC), a lysosomal cysteine protease, grew significantly in the early 21st century. oaepublish.com CatC plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). opnme.comnih.gov These proteases are deeply implicated in the pathology of numerous inflammatory diseases. nih.govresearchgate.net

Early research into CatC inhibitors faced significant hurdles, particularly with peptide-based compounds that, while effective, often suffered from poor metabolic stability and potential off-target effects. nih.govrsc.org This challenge spurred the development of more robust, non-peptidic inhibitors with improved pharmacological properties.

The initial research trajectory for this compound was therefore shaped by the need for a potent and highly selective chemical tool to probe the function of CatC. The primary goal was to create a compound that could effectively block the activation of NSPs in vivo, thereby allowing researchers to investigate the specific roles of these proteases in various disease models. nih.gov this compound was developed to meet this need, offering high selectivity for CatC over other related proteases, a critical feature for accurately dissecting its biological functions. opnme.comnih.gov

Significance of this compound in Contemporary Chemical Biology and Drug Discovery Research

This compound has established itself as a vital chemical probe in chemical biology. Its significance lies in its ability to allow for the precise interrogation of the physiological and pathological roles of Cathepsin C. nih.gov As a highly potent and selective inhibitor, it enables researchers to study the downstream effects of CatC inhibition in complex biological systems, from cellular assays to preclinical animal models. opnme.com

The compound's excellent in vitro and in vivo pharmacokinetic profiles in multiple species, including mice, rats, and minipigs, further enhance its utility as a research tool. opnme.com This allows for the reliable translation of findings from in vitro experiments to in vivo studies of disease.

In the realm of drug discovery, this compound serves as a critical lead compound and a benchmark for the development of novel CatC inhibitors. nih.gov The challenges in developing clinically viable CatC inhibitors have been substantial, with issues of potency, selectivity, and bioavailability hindering progress. rsc.org The well-characterized profile of this compound provides a valuable reference point for medicinal chemists working to design new therapeutic agents targeting CatC for a range of inflammatory and autoimmune conditions. oaepublish.com

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| Human Cathepsin C | Biochemical Assay | 1.8 |

| Mouse Cathepsin C | Biochemical Assay | 0.6 |

| Rat Cathepsin C | Biochemical Assay | 2.6 |

| Neutrophil Elastase Activity (in U937 cells) | Cell-based Assay | 5.4 |

Overview of Key Academic Research Domains Pertaining to this compound

The unique properties of this compound have led to its application in a variety of academic research domains, primarily focused on elucidating the role of Cathepsin C and neutrophil-mediated inflammation in disease.

Autoimmune Diseases: A significant area of research involves the use of this compound in models of autoimmune diseases, such as ANCA-associated vasculitis (AAV). nih.govnih.gov In these studies, the compound is used to investigate how the inhibition of CatC and the subsequent reduction in active proteinase 3 (a key autoantigen in AAV) can ameliorate disease pathology. nih.gov Research has shown that treatment with this compound can reduce endothelial injury in vitro, providing a rationale for exploring CatC inhibition as a therapeutic strategy for AAV. nih.gov

Respiratory Diseases: The role of neutrophil elastase in the pathogenesis of chronic inflammatory lung diseases like bronchiectasis and chronic obstructive pulmonary disease (COPD) is well-established. doi.orgnih.gov this compound is utilized in preclinical models of these conditions to study the effects of reducing NSP activity in the lungs. researchgate.net These investigations aim to understand how inhibiting CatC can mitigate the tissue damage and inflammation characteristic of these diseases. nih.gov

Organ Transplantation: More recently, this compound has been employed in research related to organ transplantation, specifically in models of heart transplantation. nih.gov This research explores the hypothesis that inhibiting CatC in transplant recipients can reduce ischemia-reperfusion injury and improve graft function by dampening the inflammatory response mediated by neutrophils. nih.gov Studies have shown that treatment with this compound can lead to reduced inflammatory infiltrates and improved myocardial tissue morphology in rat models of heart transplantation. nih.gov

| Parameter | Effect | Dosage |

|---|---|---|

| Neutrophil Elastase Activity Reduction | 91% | 0.5 mg/kg |

| Proteinase 3 Activity Reduction | 97% | 0.5 mg/kg |

| Cathepsin G Activity Reduction | 100% | 0.5 mg/kg |

Structure

2D Structure

Properties

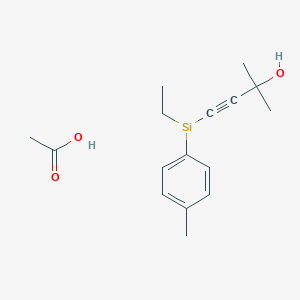

Molecular Formula |

C16H23O3Si |

|---|---|

Molecular Weight |

291.44 g/mol |

InChI |

InChI=1S/C14H19OSi.C2H4O2/c1-5-16(11-10-14(3,4)15)13-8-6-12(2)7-9-13;1-2(3)4/h6-9,15H,5H2,1-4H3;1H3,(H,3,4) |

InChI Key |

VEKGBNYKSXVPIX-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C#CC(C)(C)O)C1=CC=C(C=C1)C.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design for Cid 78066199 Research

Strategies for the Laboratory Synthesis of CID 78066199

The synthesis of a multi-component molecule like this compound can be approached through a convergent strategy, where key fragments are synthesized separately and then coupled in the final stages. A plausible retrosynthetic analysis suggests the disconnection of the molecule into three main building blocks: the 2-aminothiazole-5-carboxamide core, the substituted pyridine moiety, and the pyridin-2-amine fragment.

A forward synthesis could commence with the construction of the 2-aminothiazole-5-carboxylic acid core. One established method for this is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.orgchemhelpasap.com For the specific substitution pattern in this compound, a variation of this method could be employed, starting with a suitably substituted β-ketoester.

The subsequent key step is the formation of the amide bond. This is a common transformation in medicinal chemistry, often achieved by activating the carboxylic acid of the thiazole core with a coupling reagent before reacting it with the appropriate amine. hepatochem.comluxembourg-bio.com A wide array of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions, can be utilized for this purpose. luxembourg-bio.comiris-biotech.de

The synthesis of the complex amine fragment, 5-fluoro-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. northwestern.edunih.govacs.org This would allow for the efficient formation of the carbon-carbon bond between the pyridine and pyrazole rings. The final pyridin-2-ylamino substituent on the thiazole ring could be introduced via a nucleophilic aromatic substitution or another cross-coupling reaction.

A proposed synthetic scheme is outlined below:

Synthesis of the Thiazole Core: A substituted β-ethoxyacrylamide can be subjected to bromination followed by a one-pot reaction with thiourea to yield the 2-aminothiazole-5-carboxamide scaffold. semanticscholar.org

Amide Bond Formation: The synthesized thiazole carboxylic acid would then be coupled with the pre-synthesized 5-fluoro-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine using standard peptide coupling reagents like HATU or HBTU. peptide.com

Introduction of the Pyridin-2-ylamino Group: The 2-amino group of the thiazole can be functionalized with 2-chloropyridine through a palladium-catalyzed Buchwald-Hartwig amination or a related cross-coupling reaction to furnish the final compound, this compound.

Each step would require careful optimization of reaction conditions, including solvent, temperature, and catalyst choice, to achieve satisfactory yields and purity.

Design and Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. automate.video For this compound, a systematic analogue synthesis program would be crucial to identify the key structural motifs responsible for its potential biological effects and to optimize its properties. This involves the synthesis of a library of related compounds where specific parts of the molecule are systematically modified.

Key areas for modification in the this compound scaffold include:

The 4-(3-chloro-4-fluorophenyl) group: The electronic and steric properties of this group can be explored by synthesizing analogues with different substitution patterns on the phenyl ring. For example, moving the positions of the chloro and fluoro substituents, or replacing them with other halogens (e.g., bromo) or small alkyl or alkoxy groups.

The pyridin-2-ylamino linker: The role of this linker can be investigated by replacing the pyridine ring with other aromatic or heteroaromatic systems, or by altering its point of attachment to the thiazole core.

The central thiazole-5-carboxamide core: Modifications to the core structure itself are generally more synthetically challenging but can yield significant insights. For instance, the carboxamide linker could be replaced with other functionalities.

The N-(5-fluoro-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl) moiety: This is a rich area for modification. The fluoro substituent on the pyridine ring can be moved or replaced. The methyl group on the pyrazole can be varied to larger alkyl groups, and the pyrazole ring itself could be substituted with other five-membered heterocycles as bioisosteric replacements. chem-space.comcambridgemedchemconsulting.comenamine.net

The synthesized analogues would then be subjected to biological screening to determine their activity. The data from these assays would be used to build a SAR model, which can guide the design of subsequent generations of compounds with improved potency and selectivity. researchgate.net

Interactive Data Table: Hypothetical SAR Data for this compound Analogues Below is an interactive table illustrating a hypothetical SAR study for analogues of this compound. The data is for illustrative purposes only.

Chemoinformatic Approaches in the Optimization of this compound Scaffolds

Chemoinformatics and computational chemistry play a pivotal role in modern drug discovery by accelerating the design-synthesis-test cycle. For a complex scaffold like this compound, these approaches can provide valuable insights for optimization.

Molecular Docking: Molecular docking studies can be employed to predict the binding mode of this compound within the active site of a biological target. nih.govmdpi.comdergipark.org.trresearchgate.netacs.org This information can help rationalize the observed SAR and guide the design of new analogues with improved interactions with key residues in the binding pocket. For instance, if docking reveals a specific hydrophobic pocket, analogues with lipophilic groups directed towards that pocket can be designed.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a predictive model that correlates the structural features of the synthesized analogues with their biological activity. nih.govresearchgate.netmdpi.comnih.govrsc.org These models generate contour maps that highlight regions where steric bulk, electrostatic potential, or other properties are favorable or unfavorable for activity. These maps can then be used to prioritize the synthesis of new analogues that are predicted to have higher potency.

Virtual Screening: Once a reliable pharmacophore model or a validated docking protocol is established, it can be used for virtual screening of large compound libraries. acs.orgnih.govresearchgate.netrsc.orgmdpi.com This can lead to the identification of novel chemical scaffolds that are structurally distinct from this compound but are predicted to have similar biological activity. This can be a powerful strategy for expanding the chemical space around a lead compound and identifying new intellectual property.

By integrating these chemoinformatic approaches with traditional synthetic and medicinal chemistry, the optimization of the this compound scaffold can be pursued in a more efficient and rational manner.

Molecular and Biochemical Mechanisms of Action of Cid 78066199

Elucidation of Enzyme Inhibition Profiles by CID 78066199 (Regorafenib)

Regorafenib's therapeutic effects are largely attributed to its ability to inhibit a wide array of protein kinases. Its interaction with metabolic enzymes also plays a significant role in its pharmacological profile.

Regorafenib has been characterized as a potent inhibitor of multiple protein kinases. In vitro biochemical assays have determined its inhibitory concentrations (IC50) against several key angiogenic and oncogenic kinases. For instance, it potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) with IC50 values of 13 nM for VEGFR1, 4.2 nM for VEGFR2, and 46 nM for VEGFR3. selleckchem.com Its inhibitory activity extends to other receptor tyrosine kinases, including TIE2, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). researchgate.net

Furthermore, Regorafenib demonstrates significant inhibitory effects on oncogenic kinases such as KIT, RET, and RAF-1, with IC50 values of 7 nM, 1.5 nM, and 2.5 nM, respectively. selleckchem.com

In addition to protein kinases, Regorafenib is a potent inhibitor of UDP-glucuronosyltransferase (UGT) enzymes. Kinetic experiments have shown that Regorafenib is a very potent inhibitor of human liver microsomal β-estradiol glucuronidation, a surrogate for bilirubin (B190676) glucuronidation, with a mean inhibition constant (Ki) value of 20 nM. nih.gov For the UGT1A9 isoform, Regorafenib exhibits a mean Ki of 678 nM. nih.gov

Regorafenib is classified as a multi-kinase inhibitor, indicating its ability to target a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. nih.gov Its selectivity profile has been analyzed using competitive binding assays across a wide panel of kinases. nih.gov

The primary targets of Regorafenib include VEGFRs, PDGFRs, FGFRs, TIE2, KIT, RET, and RAF kinases. researchgate.net This broad-spectrum inhibition contributes to its anti-angiogenic and anti-proliferative effects. researchgate.net While highly potent against its intended targets, the multi-targeted nature of Regorafenib can also lead to off-target effects. nih.gov For example, some observed side effects are thought to be related to the inhibition of kinases not directly involved in tumor progression. nih.gov

The table below summarizes the inhibitory activity of Regorafenib against a panel of key kinases.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 13 |

| VEGFR2 | 4.2 |

| VEGFR3 | 46 |

| PDGFRβ | 22 |

| KIT | 7 |

| RET | 1.5 |

| RAF-1 | 2.5 |

| B-RAF | 28 |

| B-RAF (V600E) | 19 |

| TIE2 | 31 |

Data sourced from in vitro biochemical assays. selleckchem.comapexbt.com

Following a comprehensive search of the scientific literature, no studies were found that specifically investigate the interaction between Regorafenib (this compound) and Kallikrein 6 (KLK6). Therefore, there is currently no available data on the modulation of KLK6 activity by this compound.

Regorafenib's metabolism is primarily mediated by Cytochrome P450 3A4 (CYP3A4) and UGT1A9. nih.gov In vitro studies have demonstrated that Regorafenib and its active metabolites, M-2 and M-5, can inhibit several CYP450 isoforms. Specifically, inhibition of CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 has been observed. nih.gov This inhibitory potential suggests a likelihood of drug-drug interactions when co-administered with substrates of these enzymes.

Extensive research has identified Regorafenib as a potent inhibitor of UGT enzymes, particularly UGT1A1. nih.govresearchgate.net This inhibition is clinically significant as UGT1A1 is the primary enzyme responsible for bilirubin glucuronidation. researchgate.net Inhibition of UGT1A1 by Regorafenib can lead to elevated levels of unconjugated bilirubin. nih.gov

Studies using recombinant human UGTs have shown that IC50 values for the inhibition of most UGT1A enzymes by Regorafenib are less than 10 μM. nih.gov For UGT1A1-catalyzed bilirubin glucuronidation, Regorafenib exhibited a mean IC50 value of 34 nM. nih.gov Further kinetic analysis confirmed Regorafenib as a potent inhibitor of human liver microsomal UGT1A1 with a mean Ki value of 20 nM. nih.gov Regorafenib and its active metabolites also inhibit UGT1A9. nih.gov In fact, Regorafenib is considered one of the most potent inhibitors of a human UGT enzyme identified to date. nih.gov

The table below summarizes the inhibitory potency of Regorafenib against key UGT isoforms.

| UGT Isoform | Substrate | Inhibition Metric | Value (nM) |

| UGT1A1 | Bilirubin | IC50 | 34 |

| UGT1A1 | β-estradiol | Ki | 20 |

| UGT1A9 | Propofol | Ki | 678 |

Data sourced from studies using human liver microsomes and recombinant UGTs. nih.gov

Receptor Binding and Ligand-Target Engagement of this compound (Regorafenib)

Regorafenib is classified as a type II kinase inhibitor. researchgate.net This classification is based on its mechanism of binding to the inactive "DFG-out" conformation of the kinase domain. researchgate.net In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site that Regorafenib occupies. researchgate.net This mode of binding prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.

Competitive binding assays have been instrumental in defining the kinome-wide selectivity profile of Regorafenib and its active metabolites, M-2 and M-5. nih.gov These assays have confirmed the high-affinity binding of Regorafenib to its primary kinase targets. nih.gov

In addition to its direct interaction with enzyme active sites, Regorafenib exhibits high binding to plasma proteins, with an unbound fraction of approximately 0.5% in human plasma. nih.gov This extensive protein binding influences its pharmacokinetic properties and the concentration of free drug available to engage with its targets in vivo.

Information regarding the chemical compound “this compound” is not publicly available.

Extensive searches of scientific literature and chemical databases have revealed no specific information for a compound identified as “this compound.” This identifier does not correspond to a publicly documented chemical substance, and as a result, there is no available data on its molecular and biochemical mechanisms of action.

Consequently, it is not possible to provide an article detailing the following aspects as requested:

Broader Molecular Interaction Networks Influenced by this compound

Without any foundational research on this compound, no information exists to populate these sections with scientifically accurate and validated findings. The identifier may be incorrect, proprietary, or correspond to a compound that has not been disclosed or studied in the public scientific domain.

Cellular and in Vitro Biological Activities of Cid 78066199 in Academic Contexts

Effects of CID on Cellular Signaling Pathways and Cascades

CID techniques have been instrumental in dissecting complex cellular signaling pathways. By allowing for the rapid and reversible activation of specific signaling molecules, researchers can overcome the "signaling paradox"—the question of how a limited number of signaling molecules can produce a wide array of cellular responses. nih.gov The key lies in the precise spatial and temporal control of signaling events, which CID enables researchers to mimic. nih.gov

One significant application has been in the study of small GTPases and lipid second messengers. nih.gov For instance, CID has been used to demonstrate that activating the same signaling protein, such as Ras, in different cellular compartments (e.g., the plasma membrane versus the Golgi apparatus) can lead to distinct cellular outcomes like membrane ruffling or have no effect on cell morphology, respectively. nih.gov This supports the model that the location of a signaling event is crucial for its specific downstream effects. nih.gov

Research using CID has also uncovered positive feedback loops in signaling cascades. For example, by artificially bringing PI3K to the plasma membrane, scientists observed the subsequent activation of HRas, confirming a feedback mechanism in developing neurons. nih.gov Similarly, in migrating neutrophils, CID was used to activate PI3K, leading to actin remodeling and cell polarization, which helped to validate a model of chemoattractant-induced cell movement. nih.gov

Impact of CID on Fundamental Cellular Processes (e.g., cell cycle regulation, metabolism)

The cell cycle is a tightly regulated series of events that leads to cell division. biolegend.com This process is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. khanacademy.org Disruptions in this regulation are a hallmark of diseases like cancer. creativebiolabs.netiric.ca CID provides a method to study the specific roles of key regulatory proteins in cell cycle progression. For example, by controlling the dimerization and thus the activation or localization of proteins like CDKs or their inhibitors, researchers can investigate their precise timing and function during the G1, S, G2, and M phases of the cell cycle. creativebiolabs.netnih.gov

Cell cycle checkpoints are surveillance mechanisms that ensure the fidelity of events like DNA replication and chromosome segregation. nih.gov CID can be used to manipulate checkpoint proteins to understand how they halt the cell cycle in response to stresses like DNA damage. For instance, the activity of proteins involved in the spindle assembly checkpoint, which prevents premature separation of sister chromatids, can be artificially modulated to study the consequences for genome stability. nih.gov

In the realm of cellular metabolism, CID can be employed to study the function of specific enzymes within metabolic pathways. By inducing the dimerization and activation of a particular enzyme, its direct effects on metabolic flux and downstream cellular processes can be observed. This is particularly useful for understanding how metabolic pathways are integrated with signaling networks and cell fate decisions.

Research into CID-Mediated Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process involves complex changes in gene expression and protein activity, which can be dissected using CID technology.

Induction of Neural Stem Cell Differentiation by CID

The differentiation of neural stem cells (NSCs) into neurons, astrocytes, and oligodendrocytes is governed by a complex interplay of signaling factors and transcriptional regulators. nih.govstemcell.com CID allows researchers to precisely control these factors to study their specific roles. For example, signaling pathways activated by factors like retinoic acid can be mimicked by using CID to activate downstream effectors. nih.gov

Research has shown that the activity of histone deacetylases (HDACs) is critical in controlling NSC lineage progression. nih.govnih.gov By using CID to control the activity or localization of specific HDACs or their associated corepressors, it is possible to investigate their distinct roles in either promoting or inhibiting neuronal versus oligodendrocyte differentiation programs. nih.govnih.gov This level of control helps to untangle the complex and sometimes non-redundant functions of these regulatory proteins. nih.gov

Modulation of Cardiomyogenic Differentiation by CID

The development of mature heart muscle cells, or cardiomyocytes, from stem cells is a promising avenue for regenerative medicine. nih.gov Wnt signaling is known to be a key pathway in this process. nih.gov CID can be used to precisely modulate components of the Wnt pathway at specific time points during the differentiation protocol. This allows for the optimization of cardiomyocyte generation from human pluripotent stem cells in culture. nih.gov

By controlling the dimerization of transcription factors known to be master regulators of heart development, such as Tbx20, researchers can study their direct impact on the expression of cardiomyogenic markers. nih.gov This approach helps to identify the key molecular switches that drive the commitment of stem cells to the cardiac lineage.

Advanced In Vitro Model Systems for Studying CID Bioactivity (e.g., 3D cell cultures, organoids)

Three-dimensional (3D) cell cultures, such as spheroids and organoids, provide more physiologically relevant models compared to traditional 2D cell monolayers. labmanager.comsigmaaldrich.comibidi.com These models better replicate the cell-cell and cell-matrix interactions found in vivo. sigmaaldrich.comthermofisher.com Organoids, in particular, are self-organizing structures derived from stem cells that can mimic the architecture and function of specific organs. labmanager.comsigmaaldrich.com

The integration of CID technology with these advanced 3D models offers unprecedented opportunities for research. For example, in a brain organoid model, CID could be used to activate specific signaling pathways implicated in neurodevelopmental disorders to observe the effects on organoid structure and function in real-time. leica-microsystems.com This combination allows for the study of complex biological processes like tissue morphogenesis and disease progression in a highly controlled and human-relevant system. labmanager.com The scalability of some 3D culture systems also makes them suitable for higher-throughput screening of compounds that act via CID-controlled pathways. labmanager.com

Cellular Assays for Enzyme Activity Detection Utilizing CID Agents

CID systems are frequently used to create cellular assays for detecting enzyme activity. By designing one of the dimerizing proteins as an enzyme and the other as a substrate or an activator, the addition of the CID agent can initiate an enzymatic reaction at a specific time and place within the cell.

For example, a kinase and its substrate can be brought into proximity, leading to phosphorylation that can be detected by specific antibodies or reporter systems. This allows for the study of enzyme kinetics and regulation within the complex environment of a living cell. Such assays can be adapted to microplate formats for screening purposes. abcam.com Similarly, CID can be used to control the activity of enzymes involved in lipid metabolism, such as choline (B1196258) phosphotransferase or dolichol-P-mannosyl synthase, providing a tool to study their roles in specific organelles like the endoplasmic reticulum. nih.gov This approach is more specific than using chemical inhibitors, which can have off-target effects, and provides dynamic control that is not possible with genetic knockout models alone.

Cutting Edge Methodologies and Analytical Techniques Applied to Cid 78066199 Research

Advanced Spectroscopic and Imaging Approaches for CID 78066199 Research

Spectroscopic and imaging techniques are paramount in characterizing the utility of this compound as a molecular probe. These methods provide direct, observable evidence of the compound's response to specific biochemical stimuli.

The primary application and characterization of this compound have been in the field of molecular MRI, specifically using a technique known as Chemical Exchange Saturation Transfer (CEST). This compound was engineered as a single, hybrid contrast agent capable of simultaneously reporting on two critical parameters of a tumor microenvironment: pH and protease activity. acs.orgfigshare.comnih.gov

The agent's design features two key functional components that give rise to distinct CEST signals. nih.gov A salicylic (B10762653) acid moiety produces a CEST signal at a chemical shift of 9.2 ppm, while an aryl amide portion of the molecule generates a signal at 5.0 ppm. acs.orgnih.gov The CEST signal from the salicylic acid is pH-dependent and can be used to measure extracellular pH through a ratiometric analysis of signals acquired at different saturation powers. acs.orgfigshare.com

Crucially, the aryl amide bond is specifically designed to be a substrate for the enzyme cathepsin B, a protease often overexpressed in aggressive tumors. nih.gov Upon enzymatic cleavage of this bond by cathepsin B, the CEST signal at 5.0 ppm disappears, while the signal at 9.2 ppm from the salicylic acid moiety remains unaffected. figshare.comnih.gov This change provides a clear and detectable marker for enzyme activity. figshare.com This "double-agent" approach, where one signal acts as a responsive probe and the other as an internal control, enhances the specificity of detection. dovepress.com

Table 1: Michaelis-Menten Kinetic Parameters for this compound with Cathepsin B Measured by catalyCEST MRI This table summarizes the kinetic parameters of the interaction between the CEST agent and the enzyme cathepsin B at different pH values, as determined by catalyCEST MRI analysis.

| pH | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| 6.6 | 0.3 ± 0.2 | 0.12 ± 0.04 | 400 ± 200 |

| 7.0 | 0.6 ± 0.2 | 0.09 ± 0.02 | 150 ± 60 |

| 7.4 | 1.0 ± 0.4 | 0.06 ± 0.02 | 60 ± 30 |

Based on available scientific literature, there are no specific studies reporting the use of other biophysical spectroscopy techniques, such as fluorescence spectroscopy or circular dichroism, for the characterization of this compound. Research has been predominantly focused on its synthesis and validation as a CEST MRI agent.

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational methods are essential for understanding the molecular basis of a compound's function and for guiding the design of new, improved analogues.

While molecular docking and dynamics simulations are powerful tools for studying ligand-protein interactions, specific computational studies detailing the docking of this compound into the active site of cathepsin B or other biological targets have not been reported in the available literature. The development of the agent was based on known substrate chemistry for the target enzyme rather than de novo computational screening.

The development of this compound is a clear application of structure-based design principles. The agent was rationally designed by combining two distinct molecular components into a single hybrid molecule to achieve dual functionality. acs.org The design incorporates a known pH-responsive moiety, salicylic acid, which provides a measurable acidoCEST effect. nih.gov This was coupled with a peptide-like sequence forming an aryl amide bond specifically recognized and cleaved by cathepsin B. nih.gov This targeted design, intended to fit the active site and substrate specificity of a particular enzyme, is the hallmark of structure-based design, even if explicit homology models were not detailed in the primary publication. The goal was to create a molecule that would undergo a predictable structural change (bond cleavage) in the presence of a specific biological stimulus (the enzyme), leading to a detectable change in its imaging properties. nih.gov

There is no information available in the published literature regarding the application of Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling for the development of analogues of this compound. The research has focused on the synthesis and proof-of-concept validation of this specific compound as a dual-responsive imaging agent.

High-Throughput Screening (HTS) and Automation in this compound Discovery

High-Throughput Screening (HTS) represents a foundational technology in the early stages of drug discovery, enabling the rapid assessment of large compound libraries to identify potential "hits". sygnaturediscovery.com For a compound like this compound, HTS would be the gateway to its initial identification as a molecule of interest. This process involves the use of automated systems to test thousands of compounds against a specific biological target. medinadiscovery.comdndi.org

The integration of medicinal chemistry, biology, and advanced automation allows for the efficient identification of new chemical starting points. sygnaturediscovery.com Modern HTS platforms are highly versatile, capable of handling both biochemical and cell-based assays. sygnaturediscovery.com The use of technologies like acoustic dispensing ensures precise delivery of compounds, and systems can often operate continuously for extended periods, generating a massive volume of data. sygnaturediscovery.com This data is then analyzed using specialized software to pinpoint promising candidates for further development. sygnaturediscovery.com For instance, a screen of a 2,000-compound library led to the identification of 56 initial hits against a human coronavirus strain, from which seven broad-spectrum inhibitors were ultimately validated. nih.gov

Interactive Table: Hypothetical HTS Campaign for this compound Identification

| Parameter | Description |

| Library Screened | A diverse collection of synthetic and natural product-based compounds. |

| Assay Type | Target-based or cell-based assay relevant to the desired therapeutic area. |

| "Hit" Criteria | Pre-defined threshold of activity against the biological target. |

| Automation Level | Fully automated liquid handling and plate reading. |

| Data Analysis | Automated informatics pipeline to identify statistically significant hits. |

Structural Biology Approaches for Elucidating this compound-Target Complexes

Once a compound such as this compound is identified as a hit, understanding its precise interaction with its biological target at an atomic level is crucial. Structural biology techniques are indispensable for this purpose.

X-ray Crystallography Studies of this compound-Bound Proteins

X-ray crystallography is a powerful method for determining the three-dimensional structure of a molecule. In the context of drug discovery, it is used to visualize how a compound binds to its protein target. This technique has been instrumental in understanding the mechanisms of various drugs. While specific crystallographic data for this compound is not publicly available, this method would be a standard approach to elucidate its binding mode.

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Research

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are challenging to crystallize. nih.gov This method allows for the determination of high-resolution structures of biomolecules in their near-native state. nih.govrcsb.org For a compound like this compound interacting with a complex biological target, Cryo-EM could provide invaluable insights into the conformational changes induced upon binding. nih.govnih.gov Recent advancements in Cryo-EM have enabled the visualization of intricate molecular assemblies, such as the C1q immune system complex and the HIV-1 envelope trimer. rcsb.orgnih.gov

Interactive Table: Comparison of Structural Biology Techniques

| Technique | Advantages | Considerations |

| X-ray Crystallography | High resolution, well-established method. | Requires protein crystallization, which can be challenging. |

| Cryo-Electron Microscopy | Can handle large, flexible complexes; no crystallization needed. nih.gov | Resolution may be lower than X-ray crystallography for smaller proteins. |

| NMR Spectroscopy | Provides information on dynamics and interactions in solution. universiteitleiden.nl | Limited to smaller proteins; requires isotopic labeling. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution. universiteitleiden.nl In drug discovery, NMR is used to study how a ligand like this compound binds to its target protein. It can identify the specific atoms involved in the interaction and characterize the dynamics of the complex. sdfine.commimedb.org Photo-CIDNP MAS NMR is an advanced application that can enhance the sensitivity of NMR studies, even allowing for analysis within whole cells. universiteitleiden.nl

Proteomic and Metabolomic Profiling in Response to this compound Exposure

To understand the broader biological effects of a compound beyond its primary target, researchers often turn to "omics" technologies. Proteomics and metabolomics involve the large-scale study of proteins and metabolites, respectively.

Exposing cells or organisms to a compound like this compound and subsequently analyzing changes in the proteome and metabolome can reveal its mechanism of action and potential off-target effects. Techniques such as mass spectrometry-based proteomics are used to identify and quantify thousands of proteins, providing a global view of the cellular response. nih.govcore.ac.uknih.gov This approach can help in understanding the downstream signaling pathways affected by the compound and can aid in the identification of biomarkers.

Interactive Table: Hypothetical "Omics" Data for this compound

| "Omics" Type | Information Gained | Potential Application |

| Proteomics | Changes in protein expression and post-translational modifications. | Elucidation of mechanism of action and off-target effects. |

| Metabolomics | Alterations in metabolic pathways. | Identification of biomarkers of compound activity. |

Cid 78066199 in Advanced Research Paradigms for Drug Discovery and Development

Role of CID 78066199 in Target Identification and Validation Research

The initial and most critical steps in any drug discovery program are the identification and validation of a biological target that is causally linked to a disease. Chemical compounds can play a pivotal role in this process by acting as tools to modulate the activity of these targets in a controlled manner. While specific research directly implicating this compound in target identification and validation is not yet widely published, its potential utility can be inferred from its chemical characteristics and the general application of small molecules in this research phase.

The process of target identification involves pinpointing the molecular entities (e.g., proteins, enzymes, receptors) that are involved in a disease pathway. Chemical genetics, a field that uses small molecules to perturb protein function, is a powerful approach for this. A compound like this compound, with a potentially specific mode of action, could be used to treat cells or organisms and observe the resulting phenotypic changes. By identifying the protein(s) that this compound interacts with to produce these changes, researchers can uncover novel drug targets. This process, often referred to as "target deconvolution," can employ techniques such as affinity chromatography, where a derivative of this compound is used to "pull down" its binding partners from a complex biological sample.

Once a potential target is identified, it must be validated to confirm that its modulation will have the desired therapeutic effect. This is where a selective small molecule inhibitor or activator becomes invaluable. If this compound is found to be a potent and selective modulator of a novel target, it can be used in cellular and animal models of disease to establish a clear link between the target's activity and the disease pathology. The outcomes of these validation studies provide the foundational evidence needed to justify initiating a full-fledged drug discovery campaign.

Application of this compound in High-Throughput Screening Campaigns for Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of chemical compounds for their ability to modulate a specific biological target or pathway. nih.gov The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit the desired activity in a primary assay. The structural scaffold of this compound makes it a candidate for inclusion in compound libraries used for HTS.

The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened. Libraries containing compounds with novel and diverse scaffolds, such as that of this compound, increase the probability of finding hits with unique mechanisms of action and favorable drug-like properties.

In a typical HTS workflow, a biochemical or cell-based assay is developed to measure the activity of the target of interest. Biochemical assays might measure enzyme activity or binding affinity, while cell-based assays can assess more complex cellular responses. nih.gov The compounds from the library, including potentially this compound, are then tested in this assay in a highly automated fashion. The data generated from these screens are then analyzed to identify compounds that meet predefined activity criteria.

Quantitative HTS (qHTS) is an advanced approach where compounds are screened at multiple concentrations, allowing for the simultaneous determination of potency and efficacy for thousands of compounds. nih.gov This provides a much richer dataset from the primary screen and can help to prioritize hits more effectively. If this compound were to be identified as a hit in a qHTS campaign, the initial concentration-response data would provide immediate insights into its potential as a starting point for a drug discovery project.

Following the initial hit identification, a series of validation and triaging steps are performed. These include re-testing the hit compound to confirm its activity, checking for assay interference, and performing initial structure-activity relationship (SAR) studies by testing structurally similar compounds. The goal is to eliminate false positives and prioritize the most promising hits for further investigation.

Strategies for Lead Identification and Optimization Derived from this compound Scaffolds

Once a compound like this compound is identified as a validated hit from an HTS campaign, it enters the next crucial phase of the drug discovery process: lead identification and optimization. The goal of this phase is to transform a promising hit into a "lead" compound with a more drug-like profile, including improved potency, selectivity, and pharmacokinetic properties.

The process begins with the establishment of a robust SAR. This involves the systematic synthesis and testing of analogs of the initial hit. By making specific modifications to the chemical structure of the this compound scaffold and observing the impact on biological activity, researchers can identify the key structural features required for target interaction. This iterative process of design, synthesis, and testing is central to medicinal chemistry.

Data from these SAR studies are used to build a comprehensive understanding of how the compound's structure relates to its activity. This knowledge is then used to guide the design of new analogs with improved properties. For example, if a particular functional group on the this compound scaffold is found to be crucial for potency, chemists will focus on modifications to other parts of the molecule to enhance other properties without disrupting this key interaction.

In addition to potency, lead optimization also focuses on improving the selectivity of the compound. A desirable drug candidate should interact strongly with its intended target while having minimal off-target effects. By testing analogs against a panel of related and unrelated targets, researchers can identify and mitigate potential sources of toxicity.

Furthermore, the pharmacokinetic properties of the lead series are optimized. This includes improving its absorption, distribution, metabolism, and excretion (ADME) profile. The goal is to develop a compound that can reach its target in the body at a sufficient concentration and for a sufficient duration to elicit a therapeutic effect. This often involves modifying the physicochemical properties of the this compound scaffold, such as its solubility and lipophilicity.

Rational Design Principles for this compound-Based Modulators

Rational drug design, also known as structure-based drug design, utilizes knowledge of the three-dimensional structure of the biological target to design and optimize drug candidates. If the structure of the target protein that this compound interacts with is known, this information can be powerfully leveraged to guide the design of more potent and selective modulators.

The first step in structure-based design is to determine the crystal structure of the target protein, often in complex with the initial hit compound (in this case, a this compound analog). This provides a detailed atomic-level view of how the compound binds to the target. This information reveals the key amino acid residues involved in the interaction and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Armed with this structural information, medicinal chemists can use computational modeling tools to design new analogs that are predicted to bind more tightly to the target. For example, if the structure reveals an unoccupied pocket in the binding site, a new analog can be designed with a functional group that extends into this pocket to form additional favorable interactions.

This structure-guided approach can significantly accelerate the lead optimization process by reducing the amount of trial-and-error synthesis required. It allows for a more focused and efficient exploration of the chemical space around the this compound scaffold.

Even in the absence of a crystal structure, computational methods can still play a significant role. Homology modeling can be used to generate a model of the target protein based on the known structure of a related protein. This model can then be used for virtual screening of compound libraries or for guiding the design of new analogs. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical features of a series of this compound analogs with their biological activity, providing predictive power for the design of new compounds.

Development of this compound as a Chemical Probe for Fundamental Biological Processes

Beyond its potential as a starting point for drug discovery, a well-characterized small molecule like this compound can be developed into a chemical probe. A chemical probe is a highly potent and selective small molecule that can be used to study the function of a specific protein or pathway in a biological system. These probes are invaluable tools for basic research, allowing scientists to dissect complex biological processes with a high degree of temporal and spatial control.

The development of a chemical probe from a hit compound like this compound requires a rigorous optimization process. The key criteria for a high-quality chemical probe include:

Potency: The probe should be highly potent against its intended target, typically with an in-cell activity in the nanomolar range.

Selectivity: The probe must be highly selective for its target over other related proteins. This is often assessed by screening the probe against a large panel of proteins.

Mechanism of Action: The probe's mechanism of action should be well-understood, and it should be demonstrated to engage its target in a cellular context.

Cellular Activity: The probe must be able to penetrate cells and modulate its target in a cellular environment.

Once a chemical probe based on the this compound scaffold is developed, it can be used in a wide range of biological experiments. For example, it can be used to study the physiological role of its target protein, to identify downstream signaling pathways, or to validate the target as a potential therapeutic intervention point.

Furthermore, the chemical probe can be modified to create more sophisticated research tools. For instance, a fluorescent tag can be attached to the probe to visualize the localization of the target protein within the cell. Alternatively, a "clickable" chemical handle can be incorporated to allow for the identification of the probe's binding partners using chemical proteomics techniques.

The development of a chemical probe from the this compound scaffold would not only provide a valuable tool for the scientific community but would also further validate its target as a potential drug target and provide a deeper understanding of the underlying biology.

Emerging Research Frontiers and Future Directions for Cid 78066199

Unexplored Biological Pathways and Targets for Investigation

The discovery of novel chemical entities often prompts investigations into their potential interactions with biological systems. A key area of modern pharmacology and chemical biology is the identification of previously unexplored cellular signaling pathways and molecular targets. For instance, understanding the roles of core regulatory pathways such as poly (ADP-ribose) polymerases (PARPs), sirtuins, AMP-activated protein kinase (AMPK), and the mechanistic target of rapamycin (B549165) (mTOR) has led to significant therapeutic advances, particularly in oncology. nih.gov The exploration of how new compounds might modulate these or other pathways is a critical step in drug discovery. nih.gov

Potential for Novel Methodological Applications

New chemical compounds can sometimes serve as tools for novel methodological applications in cell biology. One such example is the use of chemically-inducible dimerization (CID) systems. nih.gov These techniques utilize small molecules to control the interaction of proteins in living cells, allowing researchers to study the effects of specific protein localizations or signaling events in real-time. nih.gov For example, CID has been used to artificially bring proteins to the plasma membrane to study signaling cascades like the PI3K pathway. nih.gov

Integration of Research into Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. bioscipublisher.comnih.gov This is often achieved through the integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. bioscipublisher.comnih.gov This multi-omics approach provides a more holistic molecular perspective of a biological system compared to traditional methods. nih.gov The integration and analysis of these large and heterogeneous datasets are significant challenges that are being addressed through advanced computational tools, including machine learning and network analysis. bioscipublisher.comscilifelab.se Such approaches can help in identifying new biomarkers, understanding disease mechanisms, and developing personalized medicine. bioscipublisher.comscilifelab.se

Challenges and Opportunities in Advancing Research

Advancing research on any new compound involves overcoming a series of challenges and capitalizing on opportunities. A primary challenge is often the initial identification of a biological effect or target. Once a target is identified, further challenges include optimizing the compound's potency and specificity, understanding its mechanism of action, and evaluating its effects in more complex biological models. Opportunities often arise from the application of new technologies and interdisciplinary approaches. The integration of multi-omics data, for instance, offers a powerful way to generate new hypotheses and understand the systemic effects of a compound. nih.gov

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.